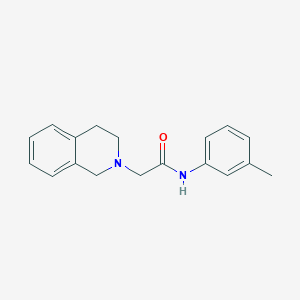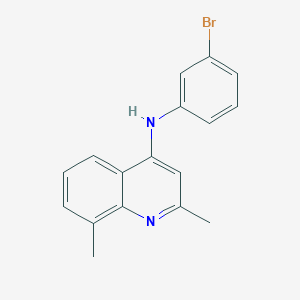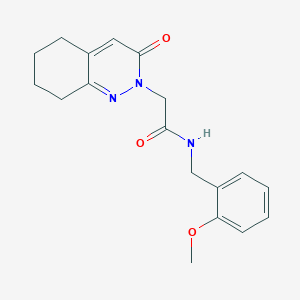
methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate, also known as Br-MPA, is a synthetic organic compound that belongs to the family of cyanoacrylate adhesives. Br-MPA is widely used in scientific research as a tool for labeling and imaging biological molecules due to its unique properties.
作用機序
The mechanism of action of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is based on the principle of covalent labeling. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate contains a cyanoacrylate group that can undergo a nucleophilic addition reaction with biomolecules containing nucleophiles such as amines, thiols, and hydroxyls. The covalent bond formed between methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate and the biomolecule is stable and irreversible, allowing for long-term imaging and tracking of the labeled biomolecule.
Biochemical and physiological effects:
methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has been shown to have minimal biochemical and physiological effects on cells and tissues at low concentrations. However, at high concentrations, methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can induce cytotoxicity and apoptosis in cells, making it important to use caution when working with high concentrations of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate.
実験室実験の利点と制限
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has several advantages over other labeling agents such as fluorescent proteins and organic dyes. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is small in size, allowing for efficient labeling of biomolecules without interfering with their function. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is also highly photostable, allowing for long-term imaging of labeled biomolecules. However, methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has some limitations, including its sensitivity to pH and temperature, which can affect its labeling efficiency.
将来の方向性
There are several future directions for the use of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in scientific research. One direction is the development of new conjugation strategies that can improve the labeling efficiency and specificity of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate. Another direction is the application of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in the study of protein-protein interactions and protein dynamics. Additionally, the use of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in the development of new diagnostic and therapeutic agents for diseases such as cancer and Alzheimer's disease is an area of active research.
合成法
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can be synthesized through a simple one-step reaction between 5-bromo-2-methoxybenzaldehyde and methyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate as a yellowish liquid with a characteristic odor.
科学的研究の応用
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has been widely used in scientific research as a fluorescent labeling agent for biological molecules such as proteins, nucleic acids, and carbohydrates. methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can be conjugated to biomolecules through a nucleophilic addition reaction, resulting in the formation of a covalent bond between the methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate and the biomolecule. The fluorescent properties of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate allow for the visualization and tracking of biomolecules in live cells and tissues, making it a valuable tool for studying biological processes.
特性
IUPAC Name |
methyl (Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-4-3-10(13)6-8(11)5-9(7-14)12(15)17-2/h3-6H,1-2H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOJHPNDXHIIP-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)

![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)


![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
